An In-depth Technical Guide to the Molecular Structure and Conformation of 2-[2-(Propan-2-yl)phenoxy]benzoic Acid
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-[2-(Propan-2-yl)phenoxy]benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-[2-(propan-2-yl)phenoxy]benzoic acid. As a diaryl ether derivative with significant steric hindrance, its three-dimensional structure is critical to its chemical behavior and potential applications in drug development and materials science. This document outlines the theoretical underpinnings of its conformational preferences, detailed experimental protocols for its characterization, and advanced computational methodologies for in-silico analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this class of molecules.
Introduction: The Significance of Molecular Conformation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like 2-[2-(propan-2-yl)phenoxy]benzoic acid, which possesses multiple rotatable bonds, the accessible conformations can dictate receptor binding, solubility, and metabolic stability. The ortho-substitution on both phenyl rings introduces significant steric hindrance, which is expected to govern the molecule's preferred spatial arrangement. Understanding the conformational dynamics of this molecule is paramount for its rational design in various applications, including as a potential scaffold in medicinal chemistry. Benzoic acid and its derivatives are known to have a wide range of biological activities and are used in the synthesis of many pharmaceutical compounds.[1][2] The diaryl ether motif is also a key structural element in many natural products and pharmaceuticals.
Molecular Structure and Key Features
The molecule 2-[2-(propan-2-yl)phenoxy]benzoic acid consists of a benzoic acid moiety linked to a 2-isopropylphenyl group via an ether linkage.
Key Structural Features:
-
Diaryl Ether Linkage: The C-O-C bond connecting the two aromatic rings is a primary point of flexibility. The torsion angles around these bonds will largely determine the overall shape of the molecule.
-
Ortho-Substitution: The presence of the carboxylic acid and isopropyl groups at the ortho positions of their respective rings creates significant steric clash. This is expected to force the aromatic rings into a non-coplanar arrangement.
-
Isopropyl Group: The bulky isopropyl group further restricts rotation around the C-O bond and can influence the orientation of the phenoxy ring.
-
Carboxylic Acid Group: This functional group can participate in intramolecular hydrogen bonding with the ether oxygen, which could stabilize certain conformations. In the solid state, it is likely to form intermolecular hydrogen-bonded dimers with neighboring molecules.[3]
A summary of the basic molecular properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | PubChem |
| Molecular Weight | 256.29 g/mol | PubChem |
| IUPAC Name | 2-[2-(propan-2-yl)phenoxy]benzoic acid | PubChem |
Conformational Analysis: A Multi-faceted Approach
The conformational landscape of 2-[2-(propan-2-yl)phenoxy]benzoic acid is best understood through a combination of experimental techniques and computational modeling.
Experimental Characterization
3.1.1. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[3]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
Expected Insights:
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would likely show a "skewed" conformation for the diaryl ether linkage to minimize steric hindrance and could confirm the presence of intramolecular hydrogen bonding or intermolecular dimer formation.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4][5]
Experimental Protocol:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the chemical environment of the protons. The chemical shifts of the aromatic protons can be influenced by the relative orientation of the two rings.[6][7][8]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms, which can give clues about the molecular symmetry in solution.[6]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing direct evidence for specific conformations. For example, an NOE between a proton on the isopropyl group and a proton on the benzoic acid ring would indicate a folded conformation.
Expected Insights:
The NMR data will reveal the time-averaged conformation of the molecule in solution. Variable temperature NMR studies could provide information on the energy barriers between different conformers.
Computational Modeling
In the absence of experimental data, or to complement it, computational modeling provides invaluable insights into the conformational preferences of a molecule.[9][10]
3.2.1. Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the electronic structure and geometry of molecules.[11][12]
Computational Protocol:
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is performed by rotating the key dihedral angles (around the C-O bonds of the ether linkage and the C-C bond of the isopropyl group).
-
Geometry Optimization: The geometries of the identified low-energy conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[12]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima and to obtain thermodynamic data.
Expected Insights:
DFT calculations can predict the relative energies of different conformers, providing a detailed map of the potential energy surface. This allows for the identification of the most stable conformations and the energy barriers for interconversion between them.
Predicted Conformations and Rationale
Based on the principles of steric hindrance and potential intramolecular interactions, we can predict the likely low-energy conformations of 2-[2-(propan-2-yl)phenoxy]benzoic acid.
The primary determinant of the overall conformation will be the dihedral angles around the ether linkage. Due to the severe steric clash between the ortho substituents, a planar conformation is highly unlikely. Instead, the phenyl rings are expected to be significantly twisted relative to each other.
-
Skewed-Anti Conformation: This is predicted to be the global minimum energy conformation. The benzoic acid and isopropyl groups are positioned away from each other, minimizing steric repulsion. The dihedral angle between the two aromatic rings is expected to be close to 90 degrees.
-
Skewed-Syn Conformation: In this higher-energy conformation, the benzoic acid and isopropyl groups are on the same side of the molecule. This would lead to increased steric strain. However, this conformation might be stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen.
The interplay between steric hindrance and potential hydrogen bonding will ultimately determine the conformational equilibrium in solution.
Applications in Drug Discovery and Development
The conformational rigidity and defined three-dimensional structure of 2-[2-(propan-2-yl)phenoxy]benzoic acid and its derivatives make them interesting scaffolds for drug design.[13][14] By understanding and controlling the conformation, medicinal chemists can design molecules that present key pharmacophoric features in a specific orientation for optimal receptor binding. The principles and methods outlined in this guide can be applied to the design and analysis of novel drug candidates based on this and related molecular frameworks.
Conclusion
The molecular structure and conformation of 2-[2-(propan-2-yl)phenoxy]benzoic acid are dominated by the steric repulsion between its ortho substituents, leading to a non-planar, skewed arrangement of its aromatic rings. A thorough understanding of its conformational landscape requires a synergistic approach combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods such as DFT. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate this molecule and its derivatives, paving the way for their potential application in drug discovery and materials science.
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